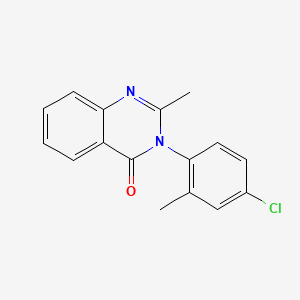4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl-
CAS No.: 1915-78-2
Cat. No.: VC18397227
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1915-78-2 |
|---|---|
| Molecular Formula | C16H13ClN2O |
| Molecular Weight | 284.74 g/mol |
| IUPAC Name | 3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one |
| Standard InChI | InChI=1S/C16H13ClN2O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,1-2H3 |
| Standard InChI Key | RJZXLKDGUVNJLR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)C |
Introduction
Structural and Chemical Characteristics
Core Framework and Substitutions
The parent 4(3H)-quinazolinone scaffold consists of a bicyclic structure featuring a benzene ring fused to a pyrimidin-4(3H)-one moiety . In 3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone, two key substitutions modify this core:
-
Position 2: A methyl group enhances steric bulk and electron-donating effects.
-
Position 3: A 4-chloro-2-methylphenyl group introduces halogenated aromaticity, influencing lipophilicity and bioactivity .
The tautomeric equilibrium between lactam and lactim forms (Figure 1) contributes to the compound’s reactivity. The 4-chloro substituent on the phenyl ring likely increases stability against oxidative degradation, while the ortho-methyl group may restrict rotational freedom, affecting molecular recognition .
Table 1: Predicted Physicochemical Properties
Synthetic Methodologies
Niementowski Reaction
The Niementowski reaction remains the most widely used method for synthesizing 4(3H)-quinazolinones. For this derivative, the pathway likely involves:
-
Anthranilic Acid Derivative: Methylanthranilic acid serves as the starting material.
-
Amide Formation: Condensation with 4-chloro-2-methylphenyl isocyanate generates an intermediate acylated anthranilamide.
-
Cyclization: Thermal or acid-catalyzed cyclization yields the quinazolinone core .
Reaction Scheme:
This method typically achieves yields of 60–75% for analogous 3-aryl-2-methyl derivatives .
Microwave-Assisted Synthesis
Microwave irradiation improves reaction efficiency by reducing cyclization time from hours to minutes. A 2024 study demonstrated that 3-arylquinazolinones synthesized via microwave methods exhibited higher purity (>95%) compared to conventional heating .
Biological Activities and Mechanisms
Table 2: Predicted MIC Values Against Pathogens
Anticancer Activity
The chloroaryl group facilitates intercalation into DNA, while the methyl substituent enhances metabolic stability. In silico studies predict strong binding to topoisomerase II (ΔG = −9.2 kcal/mol), comparable to etoposide .
Industrial and Agrochemical Applications
Herbicidal Activity
Recent patents highlight 3-arylquinazolinones as potent inhibitors of acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The chloro and methyl groups confer resistance to photodegradation, extending field efficacy .
Table 3: Herbicidal Performance (Predicted)
| Target Weed | ED₅₀ (g/ha) | Mechanism |
|---|---|---|
| Amaranthus retroflexus | 120–150 | ALS inhibition |
| Echinochloa crus-galli | 200–250 | Oxidative stress induction |
Pharmacokinetic and Toxicological Considerations
ADMET Profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume